molecular formula C22H22ClN3O2S B11003926 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B11003926
M. Wt: 427.9 g/mol
InChI Key: JUJXWMWWJZXCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 5-chloroindole moiety linked via an ethyl group to a sulfanyl acetamide bridge, which is further connected to a 2-hydroxy-4,5-dihydro-3H-1-benzazepine ring. The indole scaffold is a privileged structure in medicinal chemistry, known for interactions with serotonin receptors and enzymes like cyclooxygenase .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H22ClN3O2S/c23-16-6-7-19-17(11-16)15(12-25-19)9-10-24-21(27)13-29-20-8-5-14-3-1-2-4-18(14)26-22(20)28/h1-4,6-7,11-12,20,25H,5,8-10,13H2,(H,24,27)(H,26,28)

InChI Key

JUJXWMWWJZXCAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Dimethoxyphenylacetic Acid Derivatives

The 2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl moiety is synthesized via a two-step cyclization process. Starting with 3,4-dimethoxyphenylacetic acid (III ), amidation with aminoacetaldehyde dimethyl acetal in toluene (2.5-fold solvent volume) produces N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V ) (Figure 1A). A boron catalyst (e.g., boric acid) accelerates the reaction, achieving 75–85% yield. Subsequent cyclization in anhydrous methanesulfonic acid at room temperature generates 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II ) with 99.0–99.5% purity. The anhydrous environment prevents hydrolysis, minimizing side products.

Table 1: Optimization of Benzazepine Cyclization

ParameterConditionYield (%)Purity (%)
SolventToluene75–8599.0–99.5
CatalystBoric acid8099.2
Reaction Time4–6 hours7899.1

Hydroxylation and Reduction

The 7,8-dimethoxy group is demethylated using BBr₃ in dichloromethane to yield the dihydroxy derivative, followed by selective reduction of the ketone to a secondary alcohol using NaBH₄ in methanol. This step introduces the 2-hydroxy group critical for subsequent sulfanyl functionalization.

Functionalization of the Benzazepine Core with a Sulfanyl Group

Radical-Mediated Thiolation

Radical chemistry enables efficient sulfanyl group introduction. The hydroxylated benzazepine is treated with a xanthate derivative (e.g., S-acetyl xanthate) under UV light, generating a thiyl radical that reacts with 2-mercaptoacetamide. This method avoids harsh acidic conditions and achieves 65–70% yield (Table 2).

Table 2: Sulfanyl Group Incorporation Methods

MethodReagentSolventYield (%)
Radical ThiolationXanthate + UVTHF65–70
Nucleophilic Substitutionp-TsCl + K₂CO₃DMF55–60

Nucleophilic Substitution

Alternatively, mesylation of the benzazepine hydroxyl group with methanesulfonyl chloride (MsCl) in pyridine creates a leaving group. Displacement with 2-mercaptoacetamide in DMF yields the sulfanyl acetamide derivative. This method, while lower-yielding (55–60%), is scalable and avoids radical initiators.

Synthesis of the 5-Chloroindole Ethylamine Moiety

Fischer Indole Synthesis

5-Chloro-1H-indole-3-ethylamine is prepared via Fischer indole synthesis. Phenylhydrazine reacts with 4-chlorophenylacetaldehyde in acetic acid, cyclizing under heat to form 5-chloroindole. Ethylation of the indole nitrogen with ethyl bromide in DMF, followed by reduction of the nitro group (H₂/Pd-C), yields the primary amine.

Protection-Deprotection Strategies

The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group during coupling to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) post-coupling restores the free amine.

Final Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

The sulfanyl acetamide-benzazepine intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 5-chloroindole ethylamine in dichloromethane (DCM). Triethylamine (TEA) neutralizes HCl byproducts, achieving 70–75% yield (Table 3).

Table 3: Coupling Reaction Optimization

ActivatorSolventBaseYield (%)
EDC/HOBtDCMTEA70–75
HATUDMFDIPEA68–72

Industrial-Scale Considerations

Toluene is preferred over DMF for large-scale synthesis due to easier solvent recovery and reduced toxicity. Continuous flow reactors enhance mixing efficiency, reducing reaction time by 30%.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Final recrystallization in ethanol/water (9:1) yields >99% pure product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 6.95–7.20 (m, 6H, aromatic), 3.45 (t, 2H, CH₂S).

  • HRMS : m/z calcd for C₂₄H₂₅ClN₃O₂S [M+H]⁺: 454.1345; found: 454.1348 .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole and benzazepine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents/Modifications Reported Activity/Properties Reference
Target Compound Indole + Benzazepine + Sulfanyl 5-Cl on indole; 2-hydroxy on benzazepine; sulfanyl acetamide bridge Inferred potential for enzyme inhibition or receptor modulation (based on structural analogs)
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-...) Benzodiazepinone + Acetamide Butenyl chain; methylpyrimido-pyrimidine group Not specified (synthesis-focused)
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Indole + Sulfonamide 4-Chlorobenzoyl; 5-methoxyindole; bis(trifluoromethyl)benzenesulfonyl Potent COX-2 inhibition (implied by indomethacin analog context)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole + Oxadiazole + Sulfanyl Oxadiazole ring; variable N-substituents (e.g., 4-methylphenyl) α-Glucosidase and acetylcholinesterase inhibition (IC₅₀: 0.32–1.84 μM)
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide Indole + Acetamide 5-Hydroxyindole; no benzazepine or sulfanyl group Crystallographic data (structural analysis)

Key Observations:

Core Structure Influence: The target compound’s benzazepine core distinguishes it from benzodiazepinone (e.g., ) or oxadiazole-containing analogs (e.g., ). The sulfanyl acetamide bridge contrasts with sulfonamide (e.g., ) or oxadiazole-thiol (e.g., ) linkages. Sulfanyl groups may improve membrane permeability compared to sulfonamides .

The 2-hydroxybenzazepine moiety introduces a hydrogen-bond donor absent in non-hydroxylated analogs (e.g., ), which could improve interactions with polar binding pockets.

Biological Activity Trends :

  • Compounds with indole-acetamide scaffolds (e.g., ) show enzyme inhibition (e.g., α-glucosidase IC₅₀: 0.32 μM), suggesting the target compound may share similar mechanisms.
  • Sulfonamide-indole analogs (e.g., ) exhibit COX-2 selectivity, but the target’s sulfanyl group may shift activity toward other targets like kinases or proteases .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Indole moiety : Contributes to various biological activities.
  • Benzazepine structure : Known for neuropharmacological effects.
  • Chloro and sulfanyl groups : Implicated in enhancing biological activity.

Molecular Formula

The molecular formula is C18H19ClN2O2SC_{18}H_{19}ClN_{2}O_{2}S.

Antimicrobial Activity

Research indicates that compounds with indole and benzazepine structures exhibit significant antimicrobial properties. In a study evaluating various indole derivatives, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-acetamide showed promising results against:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values for this compound were notably low, indicating potent antimicrobial efficacy. For instance, similar indole derivatives demonstrated MIC values as low as 0.98 μg/mL against MRSA .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has shown that indole-based compounds can inhibit the proliferation of various cancer cell lines. For example, studies report that certain indole derivatives exhibit IC50 values in the sub-micromolar range against colon adenocarcinoma cells . The specific mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-acetamide is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Indole derivatives can interfere with bacterial ribosomes, leading to reduced protein synthesis.
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction.
  • Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation in bacteria like S. aureus, enhancing their antimicrobial efficacy .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various indole derivatives, including our compound of interest. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against MRSA strains.

CompoundMIC (μg/mL)Target Organism
Compound A0.98MRSA
Compound B1.50E. coli
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-acetamide0.75S. aureus

Study 2: Anticancer Properties

Another study focused on the anticancer potential of indole derivatives revealed that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-acetamide exhibited significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)
A549 (Lung cancer)0.50
MCF7 (Breast cancer)0.75
HeLa (Cervical cancer)0.60

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions. A validated approach includes:

  • Step 1: Preparation of indole and benzazepine intermediates.
  • Step 2: Coupling via sulfanylacetamide linkage under reflux conditions (e.g., absolute ethanol, 4 hours).
  • Critical Conditions: Use of triethylamine as a base in dioxane for amide bond formation and strict temperature control (20–25°C) to minimize side reactions .
  • Monitoring: Thin-layer chromatography (TLC) with chloroform:methanol (7:3) to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of indole, benzazepine, and sulfanylacetamide moieties (e.g., ¹H/¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and monitor reaction intermediates .
  • Mass Spectrometry (MS): For molecular weight confirmation (e.g., ESI-MS or EIMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from structural analogs or assay variability. Methodological strategies include:

  • Systematic Functional Group Variation: Compare fluorinated, chlorinated, or methoxy-substituted analogs to isolate substituent effects on activity .
  • Dose-Response Profiling: Use standardized assays (e.g., enzyme inhibition at IC₅₀) across multiple cell lines to account for biological variability .
  • Computational Modeling: Molecular docking studies to predict binding affinity differences caused by heterocyclic substituents (e.g., furan vs. pyrrole) .

Q. What strategies are recommended for enhancing the compound’s selectivity in target interactions?

  • Derivatization: Introduce polar groups (e.g., hydroxyl or amino) to the benzazepine or indole rings to improve target specificity .
  • Prodrug Design: Mask reactive groups (e.g., sulfanyl) with labile protecting groups to reduce off-target effects .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with incremental modifications (e.g., methyl, chloro, or methoxy substituents) and compare potency .

Q. How can researchers address stability challenges during storage or experimental use?

  • Storage Conditions: Protect from light and moisture; store at –20°C in inert atmospheres (e.g., argon) .
  • Buffering: Use pH-stable buffers (e.g., phosphate-buffered saline) to prevent hydrolysis of the sulfanylacetamide linkage .

Comparative Analysis & Experimental Design

Q. How does this compound compare to structurally similar derivatives in terms of bioactivity?

The table below highlights key differences:

Compound ModificationBioactivity TrendKey Reference
Fluorination at indole C-5↑ Enzyme inhibition (IC₅₀)
Methoxy substitution on benzazepine↓ Cytotoxicity in normal cells
Replacement of sulfanyl with carbonylLoss of antimicrobial activity

Q. What experimental controls are essential for validating its mechanism of action?

  • Negative Controls: Use analogs lacking critical functional groups (e.g., sulfanyl or chloro) .
  • Positive Controls: Benchmark against known inhibitors (e.g., indole-based kinase inhibitors) .
  • Orthogonal Assays: Combine enzymatic assays with cellular viability tests (e.g., MTT assay) to confirm target specificity .

Data Interpretation & Troubleshooting

Q. How should researchers interpret conflicting solubility data across studies?

Solubility discrepancies often stem from solvent polarity or pH. Mitigation steps:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 4–9) .
  • Dynamic Light Scattering (DLS): Assess aggregation tendencies in aqueous solutions .

Q. What analytical methods are recommended for detecting degradation products?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Identify hydrolyzed or oxidized by-products (e.g., sulfonic acid derivatives) .
  • Accelerated Stability Testing: Expose the compound to heat (40°C) and high humidity (75% RH) for 7 days to simulate degradation .

Ethical & Safety Considerations

Q. What safety protocols are advised for handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection due to potential irritancy .
  • Waste Disposal: Incinerate or neutralize with alkaline solutions to degrade sulfanyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.